3H-Spiro[2-benzofuran-1,3'-pyrrolidine]
Overview
Description
The compound 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] is a spirocyclic compound that is part of a broader class of spiro-fused benzofuran derivatives. These compounds have been synthesized and evaluated for various biological activities, including their affinity for sigma receptors and antihypertensive properties. The spiro[benzofuran-pyrrolidine] framework is particularly interesting due to its potential pharmacological applications .
Synthesis Analysis
The synthesis of spiro[benzofuran-pyrrolidine] derivatives involves several key steps. For instance, the synthesis of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s was achieved through a Grignard reaction followed by an intramolecular displacement of an aromatic fluoride . Another example is the palladium(II)-catalyzed synthesis of 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones], which represents a novel spirocyclic transformation . These methods highlight the versatility and creativity in the synthesis of spiro-fused benzofuran compounds.
Molecular Structure Analysis
The molecular structure of spiro[benzofuran-pyrrolidine] derivatives is characterized by the presence of a spiro junction, where the benzofuran and pyrrolidine rings are fused through a single carbon atom. This unique configuration can significantly influence the compound's chemical properties and biological activity. The position of substituents on the benzofuran ring, as well as the nature of the substituents, can affect the compound's affinity for sigma receptors .
Chemical Reactions Analysis
The chemical reactivity of spiro[benzofuran-pyrrolidine] derivatives is influenced by the spirocyclic structure. For example, the introduction of substituents in the benzofuran ring can lead to variations in affinity for sigma receptors, as seen in the study of sigma ligands with subnanomolar affinity . Additionally, the presence of a spiro junction can facilitate certain cyclization reactions, as demonstrated in the synthesis of multi-substituted 3H-spiro[benzofuran-2,1'-cyclopentane] skeletons .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[benzofuran-pyrrolidine] derivatives are closely related to their molecular structure. The spirocyclic configuration can impart rigidity to the molecule, potentially affecting its solubility, stability, and binding interactions with biological targets. The introduction of various substituents can also modify these properties, as seen in the synthesis of spiro compounds with carbon substituents in position 3, which displayed higher affinity for sigma(1) receptors .
Scientific Research Applications
Catalysis and Synthesis
The compound 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] has been explored in the realm of catalysis and organic synthesis. A study by Zhang et al. (2016) established an effective catalytic system for constructing spiro compounds including spiro[pyrrolidine-benzofuran-3-one] and spiro[pyrrolidine-benzofuran-2-one]. This catalytic system exhibited broad substrate scopes under mild conditions, significantly contributing to the field of organic synthesis (Zhang et al., 2016).
Potential in Medicinal Chemistry
In medicinal chemistry, the structural aspects of this compound have shown significance. For instance, a study on the synthesis of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s indicated their potential as antihypertensive agents in animal models, demonstrating their relevance in drug development (Davis et al., 1983).
Novel Synthetic Approaches
Vepreva et al. (2022) described an approach to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dionesvia Rh2(esp)2-catalyzed insertion of carbenes derived from diazo arylidene succinimides into the O–H bond of phenols. This methodology led to the formation of adducts that underwent thermally promoted Claisen rearrangement and DABCO-catalyzed intramolecular oxa-Michael addition, showcasing an innovative approach in the synthesis of spirocyclic scaffolds (Vepreva et al., 2022).
Advancements in Enantioselective Synthesis
A study by Du et al. (2018) focused on the highly enantioselective 1,3-dipolar cycloaddition of 2-arylidene-benzofuran-3(2H)-ones with imino esters. This reaction, catalyzed by thiourea−quaternary ammonium salts, efficiently constructed a range of chiral spiro[benzofuran-2,3′-pyrrolidine] in high yields and with good enantioselectivities, highlighting its potential in producing enantioselective compounds (Du et al., 2018).
Potential in Pharmacology
The pharmacological potential of spirocyclic derivatives, including those related to 3H-Spiro[2-benzofuran-1,3'-pyrrolidine], has been explored in various studies. For example, Jasper et al. (2012) synthesized σ(1) receptor ligands with a spiro[[2]benzofuran-1,3'-pyrrolidine] framework. The affinity of these ligands for σ(1) receptors was found to be influenced by thebenzene-N-distance, demonstrating their relevance in receptor targeting and pharmacology (Jasper et al., 2012).
Safety And Hazards
The safety information for 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] indicates that it may cause skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-pyrrolidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-13-11(10)5-6-12-8-11/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCYRDQMSMOQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621482 | |
Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
CAS RN |
57174-48-8 | |
Record name | Spiro[isobenzofuran-1(3H),3′-pyrrolidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57174-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-spiro[2-benzofuran-1,3'-pyrrolidine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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